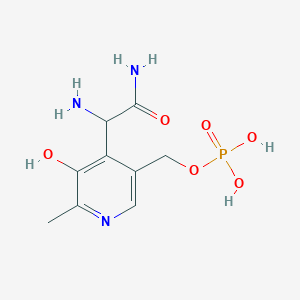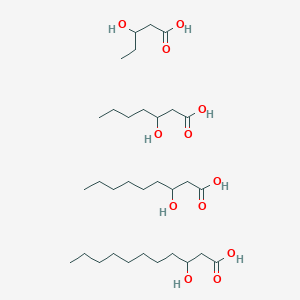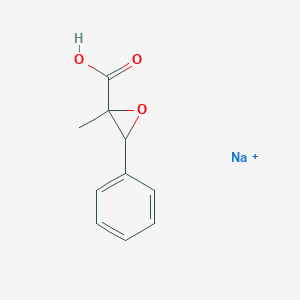
DFPM
Overview
Description
Mechanism of Action
Target of Action
The primary target of [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione, also known as DFPM, is the TIR-NLR protein VICTR in Arabidopsis . VICTR is a plant Resistance protein-like Toll/Interleukin1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) protein . It plays a crucial role in the plant’s immune response and is required for this compound-mediated root growth arrest .
Mode of Action
This compound interacts with its target, VICTR, to activate effector-triggered immune signal transduction in Arabidopsis . This interaction leads to the inhibition of Abscisic Acid (ABA) responses, a key hormone involved in plant stress responses . The compound can control specific steps of various cellular responses .
Biochemical Pathways
This compound affects the biochemical pathways related to ABA signaling and immune signal transduction . It triggers signal transduction via early effector-triggered immunity signaling genes, including EDS1 and PAD4 . The activation of these genes leads to changes in the plant’s immune response and the inhibition of ABA signaling .
Pharmacokinetics
It’s known that this compound can rapidly inhibit aba-mediated gene expression and other cellular responses .
Result of Action
The action of this compound results in significant biological effects. It inhibits ABA responses, leading to changes in plant stress responses . Additionally, this compound causes accession-specific root growth arrest in Arabidopsis Columbia-0 . This indicates that the compound has a significant impact on plant growth and development.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, a light and O2-dependent modification of this compound is necessary to mediate this compound signaling in roots . This suggests that the compound’s action, efficacy, and stability can be affected by environmental conditions such as light and oxygen levels .
Biochemical Analysis
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DFPM involves the reaction of 3,4-dichlorophenylfuran with piperidine-1-ylmethanethione. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, followed by the reaction under optimized conditions, and purification of the final product using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
DFPM undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
DFPM has a wide range of scientific research applications, including:
Comparison with Similar Compounds
DFPM is unique in its ability to inhibit ABA responses and induce root growth arrest through specific signaling pathways. Similar compounds include other small molecules that target ABA signaling or effector-triggered immune responses. Some of these compounds include:
This compound-5: A derivative of this compound with similar but distinct biological activities.
Other ABA antagonists: Compounds that inhibit ABA signaling through different mechanisms.
This compound stands out due to its specific interaction with the TIR-NLR protein VICTR and its ability to induce root growth arrest in a manner dependent on specific amino acid polymorphisms .
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-12-5-4-11(10-13(12)18)14-6-7-15(20-14)16(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXIAQRTVLSMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)









![2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B162502.png)



